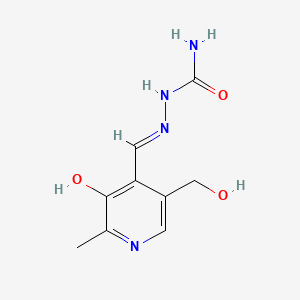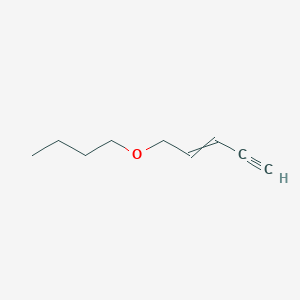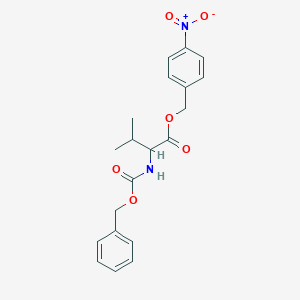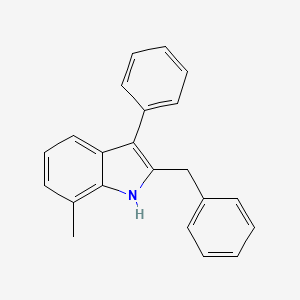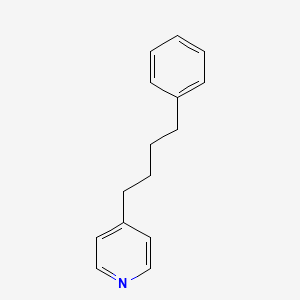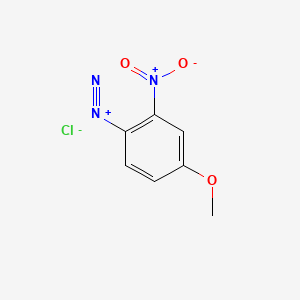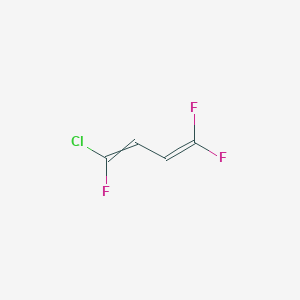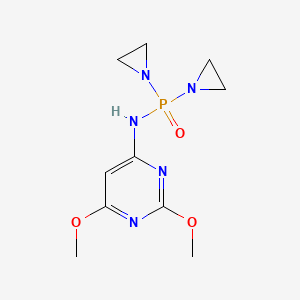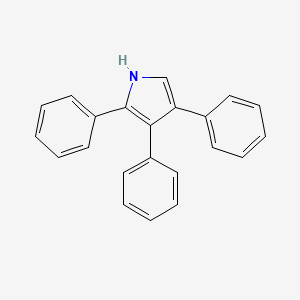
2,3,4-triphenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Triphenyl-1H-pyrrole is a heterocyclic compound characterized by a pyrrole ring substituted with three phenyl groups at the 2, 3, and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-triphenyl-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzoin with antipyrine amine and malononitrile in a non-polar solvent . This reaction yields the pyrrole derivative, which can be further utilized for the preparation of other pyrrole derivatives using suitable reagents and conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Triphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding pyrrole oxides.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
Aplicaciones Científicas De Investigación
2,3,4-Triphenyl-1H-pyrrole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,4-triphenyl-1H-pyrrole involves its interaction with molecular targets through its aromatic and heterocyclic structure. The phenyl groups can participate in π-π interactions, while the pyrrole ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5-Triphenyl-1H-pyrrole
- 2,4,5-Triphenyl-1H-pyrrole
- 2,3,4,5-Tetraphenyl-1H-pyrrole
Uniqueness
2,3,4-Triphenyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
3274-59-7 |
|---|---|
Fórmula molecular |
C22H17N |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
2,3,4-triphenyl-1H-pyrrole |
InChI |
InChI=1S/C22H17N/c1-4-10-17(11-5-1)20-16-23-22(19-14-8-3-9-15-19)21(20)18-12-6-2-7-13-18/h1-16,23H |
Clave InChI |
IPXSAYARKMFWCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CNC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Oxoarsanyl)phenyl]arsonic acid](/img/structure/B14744929.png)
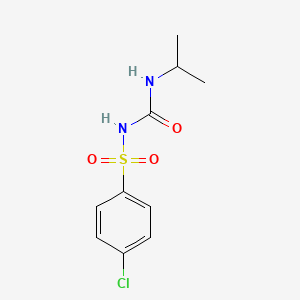
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
